2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1-phenylethyl)acetamide 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1-phenylethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 946204-61-1
VCID: VC6103834
InChI: InChI=1S/C20H23NO3/c1-14(15-8-5-4-6-9-15)21-18(22)13-23-17-11-7-10-16-12-20(2,3)24-19(16)17/h4-11,14H,12-13H2,1-3H3,(H,21,22)
SMILES: CC(C1=CC=CC=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C
Molecular Formula: C20H23NO3
Molecular Weight: 325.408

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1-phenylethyl)acetamide

CAS No.: 946204-61-1

Cat. No.: VC6103834

Molecular Formula: C20H23NO3

Molecular Weight: 325.408

* For research use only. Not for human or veterinary use.

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1-phenylethyl)acetamide - 946204-61-1

Specification

CAS No. 946204-61-1
Molecular Formula C20H23NO3
Molecular Weight 325.408
IUPAC Name 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(1-phenylethyl)acetamide
Standard InChI InChI=1S/C20H23NO3/c1-14(15-8-5-4-6-9-15)21-18(22)13-23-17-11-7-10-16-12-20(2,3)24-19(16)17/h4-11,14H,12-13H2,1-3H3,(H,21,22)
Standard InChI Key QGMWYBWFTUYNTC-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2,3-dihydrobenzofuran scaffold substituted with two methyl groups at the 2-position, creating a rigid bicyclic system. A methyleneoxy (-O-CH2-) linker connects this heterocycle to the acetamide moiety, which is further substituted with a 1-phenylethyl group at the nitrogen atom . This configuration introduces one chiral center at the phenylethyl-bearing carbon, potentially enabling enantiomer-specific biological activity .

Physicochemical Profile

Key physicochemical parameters derived from computational modeling and experimental measurements include:

PropertyValue
Molecular FormulaC₂₀H₂₃NO₃
Molecular Weight325.41 g/mol
Rotatable Bonds6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Partition Coefficient (logP)3.622
Aqueous Solubility (logSw)-3.80
Polar Surface Area37.57 Ų

The compound's moderate lipophilicity suggests adequate membrane permeability, while the polar surface area falls below the 60-70 Ų threshold typically associated with blood-brain barrier penetration . These properties position it as a candidate for peripheral target engagement with potential oral bioavailability.

Synthetic Pathways and Structural Derivatives

Synthetic Considerations

While detailed synthetic routes for F217-0076 remain proprietary, retrosynthetic analysis suggests feasible pathways:

  • Benzofuran Synthesis: 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol could be prepared via acid-catalyzed cyclization of appropriate phenolic precursors.

  • Etherification: Coupling the benzofuranol with chloroacetamide derivatives using Williamson ether synthesis conditions.

  • Amide Formation: Subsequent reaction with 1-phenylethylamine via carbodiimide-mediated coupling or active ester intermediates .

Structural Analogues

A related compound, N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide (CAS 1206094-93-0), differs by replacement of the 1-phenylethyl group with a shorter ethyl chain . This analogue demonstrates the impact of N-substituent length on physicochemical properties, showing increased aqueous solubility (logSw = -3.15) compared to F217-0076 .

Research Applications and Development Status

Current Use Cases

As a screening compound, F217-0076 serves primarily in:

  • High-Throughput Screening: Identification of novel biological targets through phenotypic assays

  • Medicinal Chemistry: Scaffold for derivatization studies exploring structure-activity relationships

  • Cardiovascular Research: Mechanism-of-action studies in models of arrhythmia or hypertension

Patent Landscape

While no patents directly claim F217-0076, recent intellectual property (WO2024085224A1) describes benzofuran derivatives with sulfonyl groups for agricultural applications . This highlights the structural versatility of dihydrobenzofuran cores in both pharmaceutical and agrochemical design .

Challenges and Future Directions

Solubility Optimization

The compound's low aqueous solubility (-3.80 logSw) presents formulation challenges. Potential mitigation strategies include:

  • Salt formation (though current data indicate no salt forms)

  • Prodrug approaches utilizing phosphate or amino acid conjugates

  • Nanoformulation using lipid-based delivery systems

Stereochemical Considerations

The chiral center at the phenylethyl moiety necessitates enantiomeric resolution studies. Molecular docking simulations suggest the (R)-configuration may exhibit superior target binding in β-adrenergic receptor models .

Target Deconvolution

Advanced techniques required for mechanism elucidation:

  • Chemoproteomics: Activity-based protein profiling using click chemistry probes

  • Transcriptomics: Gene expression analysis following compound exposure

  • Cryo-EM: Structural biology approaches for target identification

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